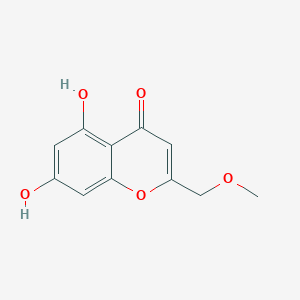
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one can be achieved through several synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides a high selectivity and efficiency in producing the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and other standard organic reagents for reduction and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate can lead to the formation of acetoxy derivatives, which can further undergo hydrolysis to yield the final dihydroxy product .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex biologically active compounds. . Additionally, its antioxidant and anti-inflammatory properties make it a candidate for further research in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. These actions contribute to its potential therapeutic benefits in various disease models .
Vergleich Mit ähnlichen Verbindungen
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one can be compared with other similar compounds, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one and 5,7-dihydroxy-2,6-dimethyl-4H-chromen-4-one . These compounds share structural similarities but differ in their substitution patterns and biological activities. The unique methoxymethyl group in 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one distinguishes it from other chromones and contributes to its specific biological properties.
Eigenschaften
Molekularformel |
C11H10O5 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(methoxymethyl)chromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-5-7-4-9(14)11-8(13)2-6(12)3-10(11)16-7/h2-4,12-13H,5H2,1H3 |
InChI-Schlüssel |
HCVCUCXOVWGVDH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


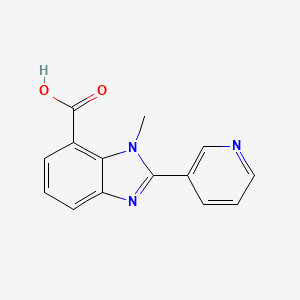
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
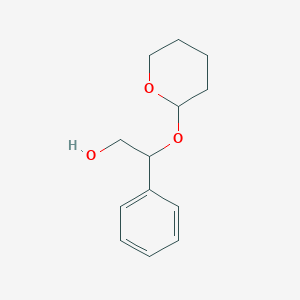
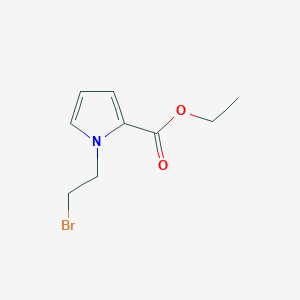
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
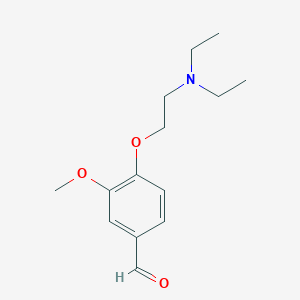
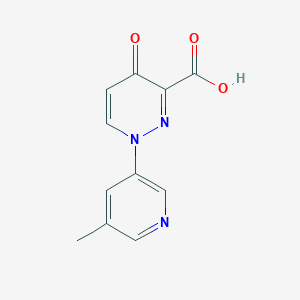
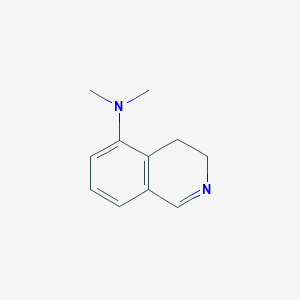
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
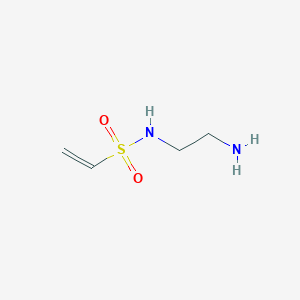
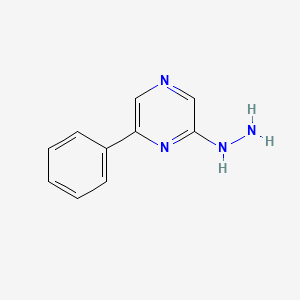
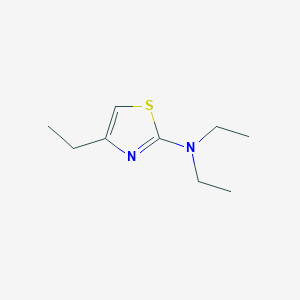
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
